L-Arginine-13C6,15N4,d7 (hydrochloride)
Description
Significance of Stable Isotopes in Elucidating Biological Processes
Stable isotopes provide a dynamic window into the workings of living organisms. Unlike traditional methods that offer a static snapshot, isotope tracers allow for the measurement of molecular turnover, flux, and movement between different physiological systems. nih.gov This has been pivotal in understanding cellular metabolism, protein synthesis and degradation, and the intricate regulatory networks that govern cellular function. acs.orgnih.gov The incorporation of stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (²H or D) into biomolecules creates a mass shift that is readily detectable by mass spectrometry, enabling precise quantification and tracking. thermofisher.commedchemexpress.com This approach has enhanced detection sensitivity and has been instrumental in identifying biomarkers, understanding disease mechanisms, and studying the effects of therapeutic interventions. sigmaaldrich.comcreative-biolabs.com
Overview of Isotopic Enrichment Strategies in Amino Acid Research
In the realm of protein and amino acid research, several isotopic enrichment strategies are employed. One of the most prominent is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-biolabs.comsigmaaldrich.com In SILAC, cells are grown in a medium where a standard "light" amino acid is replaced with a "heavy" isotopically labeled version. sigmaaldrich.com As the cells grow and synthesize proteins, they incorporate this heavy amino acid. creative-biolabs.com When the proteomes of different cell populations (e.g., treated vs. untreated) are mixed, the relative abundance of proteins can be accurately quantified by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. thermofisher.com L-Arginine and L-Lysine are commonly used for SILAC because they are essential amino acids and their presence at the C-terminus of tryptic peptides is advantageous for mass spectrometric analysis. acs.orgthermofisher.com
Unique Attributes of L-Arginine-13C6,15N4,d7 (hydrochloride) as a Tracer
L-Arginine-13C6,15N4,d7 (hydrochloride) is a highly specialized and powerful tool in the field of stable isotope labeling. medchemexpress.comisotope.com It is an isotopologue of L-Arginine where all six carbon atoms have been replaced with ¹³C, all four nitrogen atoms with ¹⁵N, and seven hydrogen atoms with deuterium. medchemexpress.comisotope.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ¹³C₆H₇D₇¹⁵N₄O₂ · HCl | medchemexpress.comisotope.com |
| Molecular Weight | 227.63 g/mol | isotope.comfishersci.ca |
| Isotopic Purity (¹³C) | ≥99 atom % | isotope.com |
| Isotopic Purity (¹⁵N) | ≥98 atom % | isotope.com |
| Isotopic Purity (D) | ≥98 atom % | isotope.com |
| Mass Shift | M+17 | isotope.com |
The comprehensive labeling of L-Arginine with ¹³C, ¹⁵N, and deuterium is a deliberate strategy to create a superior tracer for quantitative studies. The rationale behind this multi-isotope labeling includes:
Significant Mass Shift: The incorporation of six ¹³C atoms, four ¹⁵N atoms, and seven deuterium atoms results in a substantial mass increase of 17 atomic mass units compared to the unlabeled compound. isotope.com This large, distinct mass shift makes it easy to resolve the labeled peptides from their unlabeled counterparts and from other background ions in a complex mass spectrum, thereby improving the accuracy of quantification. thermofisher.com
Simultaneous Carbon and Nitrogen Tracing: Because both carbon and nitrogen atoms are labeled, this tracer can be used in metabolic flux analysis to simultaneously track the fate of both the carbon skeleton and the nitrogen atoms of arginine. thermofisher.com This provides a more complete picture of amino acid metabolism, including its roles in the urea (B33335) cycle and as a precursor for other molecules. sigmaaldrich.comthermofisher.com
Minimizing Isotopic Effects on Chromatography: While deuterium labeling is a common strategy, it can sometimes lead to a slight shift in the retention time of the labeled compound during liquid chromatography compared to the unlabeled version. sigmaaldrich.com By using ¹³C and ¹⁵N as the primary labels, which have a much smaller proportional change in atomic weight, this chromatographic separation is minimized, ensuring that the heavy and light peptides co-elute. acs.org This co-elution is critical for accurate quantification. acs.org
Addressing Metabolic Conversion: A known challenge in SILAC experiments is the metabolic conversion of arginine to proline by some cell lines. nih.gov This can complicate data analysis by "splitting" the heavy signal. The comprehensive labeling of L-Arginine-13C6,15N4,d7 allows for the clear identification and potential correction of peptides containing this converted heavy proline, as they will carry a distinct and predictable mass signature from the incorporated ¹³C and ¹⁵N atoms. nih.gov
The unique attributes of L-Arginine-13C6,15N4,d7 (hydrochloride) translate into significant advantages in various quantitative biochemical applications:
Enhanced Accuracy in Quantitative Proteomics: In SILAC-based proteomics, the clear separation of heavy and light peptide signals and the mitigation of issues like proline conversion lead to more accurate and reliable protein quantification. nih.govthermofisher.com
Multiplexing Capabilities: The significant mass shift allows for its use in multiplexed experiments. For instance, in a "triple-SILAC" experiment, one cell population can be grown with light arginine, a second with an intermediate heavy arginine (e.g., ¹³C₆-Arginine), and a third with the heaviest form (e.g., ¹³C₆,¹⁵N₄-Arginine), allowing for the comparison of three different states in a single experiment. thermofisher.com
Robust Internal Standard: Due to its chemical identity with the natural compound and its distinct mass, it serves as an ideal internal standard for the absolute quantification of arginine in various biological samples, including plasma, in clinical mass spectrometry and metabolomics studies. nih.govmedchemexpress.com This is crucial for studying diseases where arginine metabolism is dysregulated. sigmaaldrich.com
| L-Arginine Isotopologue | Mass Shift (Da) | Primary Application Benefit |
|---|---|---|
| L-Arginine-¹³C₆ | +6 | Standard heavy label for SILAC, traces carbon backbone. thermofisher.com |
| L-Arginine-¹³C₆,¹⁵N₄ | +10 | Heavier label for multiplexing, traces both carbon and nitrogen. thermofisher.comcreative-biolabs.com |
| L-Arginine-d₇ | +7 | Alternative heavy label, can sometimes have chromatographic separation issues. medchemexpress.com |
| L-Arginine-¹³C₆,¹⁵N₄,d₇ | +17 | Maximizes mass shift for clear spectral separation and multiplexing; comprehensive tracer. isotope.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15ClN4O2 |
|---|---|
Molecular Weight |
227.63 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino]-2,3,3,4,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1,7+1,8+1,9+1,10+1; |
InChI Key |
KWTQSFXGGICVPE-JPYWAUJDSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])[15N]=[13C]([15NH2])[15NH2])[15NH2].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
Methodological Foundations in Analytical Chemistry
Advanced Mass Spectrometry (MS) Techniques Utilizing L-Arginine-13C6,15N4,d7 (hydrochloride)
The isotopically labeled compound L-Arginine-13C6,15N4,d7 (hydrochloride) is a cornerstone in modern analytical chemistry, particularly in mass spectrometry-based quantitative analysis. Its utility stems from being chemically identical to its naturally occurring ("light") counterpart, L-arginine, while possessing a significant and distinct mass difference due to the incorporation of stable heavy isotopes. This article will focus on the application of L-Arginine-13C6,15N4 hydrochloride, a variant where all six carbon atoms are replaced by carbon-13 (¹³C) and all four nitrogen atoms are replaced by nitrogen-15 (B135050) (¹⁵N). The principles discussed are directly applicable to the d7 version, where seven deuterium (B1214612) atoms would further increase the mass shift, enhancing its spectrometric distinction. This mass difference allows it to serve as a robust internal standard and as a metabolic label for precise and accurate quantification of molecules in complex biological samples. creative-biolabs.comsigmaaldrich.com
In quantitative mass spectrometry, an internal standard is a compound added in a known amount to a sample to correct for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. L-Arginine-13C6,15N4 hydrochloride fulfills this role perfectly for the quantification of natural L-arginine. It co-elutes with the natural analyte during chromatography and exhibits similar ionization efficiency, but its greater mass allows for separate detection. nih.govnorthwestern.edu The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the analyte's concentration, ensuring high precision and accuracy.
Targeted metabolomics aims to measure the concentrations of a predefined set of metabolites. Labeled arginine isotopes are crucial for studying the L-arginine/nitric oxide (NO) pathway, which is implicated in various physiological and pathological states. nih.govnih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the simultaneous measurement of L-arginine and its related metabolites, such as L-citrulline, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). nih.govnih.gov
In these assays, a labeled version of arginine, such as L-Arginine-¹³C₆, is added as an internal standard to biological samples like plasma or cell lysates before protein precipitation. nih.govnorthwestern.edu This allows for the accurate quantification of endogenous L-arginine. Research has utilized these methods to investigate the role of the L-arginine/NO pathway in conditions like dementia and cardiometabolic diseases, demonstrating altered metabolite levels that correlate with disease severity and specific pathologies. nih.govnih.gov For instance, studies have shown decreased L-arginine levels in dementia and have used the ratio of L-arginine to ADMA as a marker for NO bioavailability. nih.govnih.gov
Table 1: Research Findings in Targeted Metabolomics Using Labeled Arginine Standards
| Study Focus | Key Findings | Labeled Standard Used | Reference |
|---|---|---|---|
| Dementia (Alzheimer's, Vascular) | L-arginine levels were decreased in dementia. L-arginine/ADMA ratio was a key differentiator between dementia types and controls. | Not specified, but targeted metabolomics via LC-MS was used. | nih.gov |
| Cardiometabolic Diseases with Chronic Wounds | Patients with chronic wounds showed decreased L-arginine but increased L-citrulline, ADMA, and SDMA concentrations. | Not specified, but targeted metabolomics via LC-MS/MS was used. | nih.gov |
| General Bioanalysis | Development of an LC-MS/MS method to simultaneously quantify L-arginine, L-citrulline, ADMA, and SDMA in various biological matrices. | ¹³C₆-ARG was used as the internal standard for L-arginine. | nih.gov |
Isotopic dilution mass spectrometry is a gold-standard method for absolute quantification. In proteomics, this involves adding a known quantity of a stable isotope-labeled peptide or protein to a sample. While SILAC (discussed below) involves metabolic incorporation, L-Arginine-13C6,15N4 hydrochloride can also be used to synthesize specific labeled peptides. These synthetic heavy peptides, which correspond to target peptides from a protein of interest, are then spiked into a digested biological sample. By comparing the mass spectrometry signal intensity of the endogenous "light" peptide to the spiked-in "heavy" peptide standard, one can determine the absolute quantity of the target peptide and, by extension, the protein in the original sample. This approach bypasses the need for metabolic labeling and is particularly useful for validating biomarkers or quantifying specific proteins across different samples with high precision. northwestern.edu
High-throughput screening (HTS) is essential for drug discovery, enabling the rapid testing of thousands of compounds. nih.gov The development of robust HTS assays, especially those based on mass spectrometry, relies on the availability of high-quality internal standards to ensure reliability and reproducibility. For enzymes that metabolize L-arginine, such as arginase-1, an important immuno-oncology target, MS-based assays provide a label-free way to directly measure substrate depletion or product formation. nih.gov
In the development and validation of such an HTS assay, L-Arginine-13C6,15N4,d7 (hydrochloride) would serve as an ideal internal standard for the substrate, L-arginine. Its inclusion in the assay mixture allows for precise quantification of the enzymatic reaction, which is critical for determining inhibitor potency (e.g., IC₅₀ values). nih.gov The use of a stable isotope-labeled internal standard eliminates false positives that can arise from library compound interference with optical readouts in other assay formats. nih.gov This makes the development of MS-based HTS methods a powerful tool for discovering novel therapeutics. nih.govnih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry technique for the accurate relative quantification of thousands of proteins simultaneously between different cell populations. eurisotop.comnih.gov The method involves metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. creative-biolabs.comnih.gov L-Arginine-13C6,15N4 hydrochloride is a key reagent specifically designed for SILAC experiments, serving as the "heavy" arginine. creative-biolabs.comfishersci.nlisotope.com Arginine is a particularly important amino acid for SILAC because trypsin, the enzyme most commonly used in proteomics to digest proteins into smaller peptides for MS analysis, cleaves specifically at the C-terminal side of arginine and lysine (B10760008) residues. nih.gov This ensures that nearly every resulting tryptic peptide (except the C-terminal one) will contain a label, making it quantifiable. nih.gov
The fundamental principle of SILAC is to create a cell population whose proteome is isotopically distinct from a control population. sigmaaldrich.com This is achieved by growing one population of cells in a culture medium containing normal "light" amino acids (e.g., ¹²C₆, ¹⁴N₄ L-arginine) and a second population in a medium where these have been replaced by their "heavy" counterparts, such as L-Arginine-¹³C₆,¹⁵N₄ hydrochloride. nih.govfishersci.com
These heavy amino acids are biochemically identical to their light analogs, so their incorporation does not interfere with normal cell growth, morphology, or function. sigmaaldrich.comfishersci.com After several cell doublings, the heavy amino acids completely replace the light versions in all newly synthesized proteins, resulting in a fully labeled proteome. sigmaaldrich.com
Once labeling is complete, the cell populations from the different experimental conditions (e.g., treated vs. untreated) are combined. sigmaaldrich.comnih.gov This early mixing minimizes quantitative errors that could arise from variations in subsequent sample processing. The combined protein mixture is then digested, typically with trypsin, and analyzed by LC-MS/MS. In the mass spectrometer, a peptide from a heavy-labeled cell appears as a doublet with its light counterpart, separated by a specific mass difference. sigmaaldrich.com For a peptide containing a single L-Arginine-¹³C₆,¹⁵N₄, this mass shift is approximately 10 Daltons (Da). sigmaaldrich.comfishersci.com The ratio of the signal intensities of the heavy and light peptide peaks directly reflects the relative abundance of that protein between the two cell populations. creative-biolabs.com
Table 2: Mass Shifts of Common Isotopically Labeled Arginine Variants Used in MS
| Labeled Arginine Variant | Isotopic Composition | Molecular Weight (of free acid) | Mass Shift from Unlabeled (Da) | Reference |
|---|---|---|---|---|
| L-Arginine (Unlabeled) | ¹²C₆, ¹⁴N₄ | 174.20 | N/A | fishersci.com |
| L-Arginine-¹³C₆ | ¹³C₆ | 180.22 | +6.0201 | fishersci.com |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Integration of L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride) into Heavy SILAC Media
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids into proteins. creative-biolabs.comnih.govthermofisher.com L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride), or more commonly its ¹³C₆,¹⁵N₄ variant, is a critical component for creating the "heavy" medium. isotope.comfishersci.at
The process involves culturing one population of cells in standard "light" medium containing natural L-arginine and another in a "heavy" medium where the natural arginine is replaced with the isotopically labeled version. thermofisher.comduke.edu To prepare the heavy SILAC medium, a base medium deficient in both arginine and lysine (e.g., DMEM or RPMI-1640) is used. nih.govduke.edu This base is then supplemented with essential components, including dialyzed fetal bovine serum, which is necessary to avoid the presence of unlabeled free amino acids that would compromise labeling efficiency. nih.gov Finally, the heavy-labeled L-Arginine (e.g., L-Arginine-¹³C₆,¹⁵N₄) and a similarly labeled L-Lysine (e.g., L-Lysine-¹³C₆,¹⁵N₂) are added. duke.eduresearchgate.net
For complete and efficient labeling, cells are cultured for a sufficient duration, typically at least six cell doublings, to ensure that the heavy amino acids are fully incorporated into the entire proteome (>99%). duke.edu The resulting mass difference—a +10 Da shift for L-Arginine-¹³C₆,¹⁵N₄—allows for the direct comparison and relative quantification of protein abundance between the two cell populations when their lysates are combined and analyzed by mass spectrometry. thermofisher.comnih.gov
| Component | Purpose in Heavy SILAC Medium |
| Arginine & Lysine-free base medium (e.g., DMEM) | Provides all essential nutrients for cell growth except for the amino acids to be labeled. nih.gov |
| L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride) | The "heavy" amino acid that is metabolically incorporated into newly synthesized proteins, inducing a specific mass shift. creative-biolabs.comduke.edu |
| Heavy L-Lysine (e.g., ¹³C₆,¹⁵N₂) | Used alongside heavy arginine as trypsin, a common protease in proteomics, cleaves after both lysine and arginine residues. thermofisher.comduke.edu |
| Dialyzed Fetal Bovine Serum (FBS) | Provides necessary growth factors without introducing unlabeled ("light") amino acids that would interfere with complete labeling. nih.govduke.edu |
| L-Proline | Often added to prevent the in-cell metabolic conversion of heavy arginine into heavy proline, which could otherwise complicate quantification. researchgate.net |
Advanced SILAC Variants for Protein Turnover and Localization Studies
Beyond standard quantitative proteomics, L-Arginine-¹³C₆,¹⁵N₄ is integral to advanced SILAC methods designed to investigate dynamic cellular processes. One such technique is pulsed-SILAC (pSILAC), which measures protein synthesis and turnover rates. In pSILAC, cells are switched from a light medium to a heavy medium for a defined period, allowing for the quantification of newly synthesized proteins over that time.
A more sophisticated application is prox-SILAC, a method that combines proximity labeling with pSILAC to map proteome turnover dynamics with subcellular precision. nih.gov In this approach, an enzyme like APEX2 is targeted to a specific organelle or cellular compartment. The cells are pulsed with heavy SILAC medium containing L-Arginine-¹³C₆,¹⁵N₄ and L-Lysine-¹³C₆,¹⁵N₂ to tag newly made proteins. nih.gov The APEX2 enzyme is then briefly activated to biotinylate nearby proteins—both old and new. By enriching these biotinylated proteins and analyzing them via mass spectrometry, researchers can measure the "molar rate of synthesis" (MRF) for proteins within a specific subcellular location. nih.gov This powerful technique distinguishes between changes in protein levels due to synthesis, degradation, and trafficking into or out of the compartment. nih.gov
Another advanced variant addresses a common issue in SILAC: the metabolic conversion of arginine to proline. researchgate.net A "conversion-tolerant" SILAC strategy has been developed that uses different isotopic forms of arginine in the light and heavy media to allow for computational correction of any arginine-to-proline conversion, thereby improving the accuracy of quantification. researchgate.net
Emerging MS-based Applications
The utility of L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride) extends beyond proteomics into the field of metabolomics, where it enhances the identification and quantification of small molecules.
Untargeted metabolomics aims to comprehensively profile all metabolites in a biological sample to find statistically significant differences between experimental groups. thermofisher.com A major challenge in these workflows is the confident identification of metabolites from complex mass spectrometry data. nih.gov Isotope-labeled compounds like L-Arginine-¹³C₆,¹⁵N₄,d₇ serve as ideal internal standards. medchemexpress.comisotope.com When spiked into a sample, the labeled arginine appears at a predictable retention time and a distinct mass-to-charge ratio. This provides a crucial anchor point for aligning chromatograms and normalizing for variations in sample preparation and instrument response, thereby improving the reliability and reproducibility of quantification across many samples. nih.gov Its known, pure fragmentation pattern can also help to deconvolve complex MS/MS spectra where multiple compounds might be fragmented simultaneously, a common problem that can otherwise prevent structural identification. nih.gov
Isotopic fingerprinting, or metabolic flux analysis, uses isotopically labeled precursors to trace the flow of atoms through metabolic pathways. nih.gov L-Arginine-¹³C₆,¹⁵N₄,d₇ is perfectly suited for this application. When introduced to cells or organisms, it is metabolized just like its natural counterpart. nih.govnih.gov The heavy isotopes (¹³C, ¹⁵N, and D) act as a "tag" that can be tracked by mass spectrometry. By analyzing the mass shifts in downstream metabolites, researchers can trace the metabolic fate of the arginine molecule. For example, the ¹⁵N₄ label can be tracked as it is incorporated into other nitrogen-containing compounds like ornithine, citrulline, or nitric oxide. nih.gov This approach allows for the unambiguous identification of pathway intermediates and provides quantitative data on the rates (fluxes) of different metabolic reactions, offering deep insights into how metabolism is reprogrammed in various diseases. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride)
Biomolecular NMR for Protein Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution. The incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) is often essential for these experiments, especially when studying larger proteins. nih.gov
L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride) is used to selectively label arginine residues within a protein. nih.govucl.ac.uk The arginine side chain, with its charged guanidinium (B1211019) group, is frequently involved in critical functions such as enzymatic catalysis, protein-protein interactions, and maintaining structural stability. nih.govucl.ac.uk Labeling this specific residue provides a sensitive probe to monitor these events.
The presence of ¹³C and ¹⁵N nuclei allows for the use of specialized NMR experiments that can correlate the signals from these atoms, providing detailed information about the local chemical environment and conformation of the arginine side chain. ucl.ac.uk The additional deuterium labeling is particularly advantageous as it simplifies complex proton NMR spectra and reduces signal loss through relaxation, which is a major challenge when studying large protein complexes. nih.gov This combined labeling scheme creates isolated ¹⁵N-¹³C-¹H spin systems that yield high-resolution NMR spectra, enabling researchers to precisely map interaction surfaces and characterize the fast and slow motions that are crucial for protein function. nih.gov
Metabolic Flux Analysis (MFA) via Isotope Tracing
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com Isotope-assisted MFA (iMFA) employs stable isotope tracers, such as L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride), to follow the path of atoms through metabolic pathways. nih.govnih.gov By measuring the isotopic labeling patterns in downstream metabolites using mass spectrometry (MS) or NMR, researchers can deduce the relative contributions of different pathways to the production of those metabolites. nih.govnumberanalytics.com
The dual labeling of L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride) with both ¹³C and ¹⁵N makes it an ideal tracer for simultaneously tracking the flow of both carbon and nitrogen atoms in cellular metabolism. nih.govembopress.org This is particularly important because carbon and nitrogen metabolism are tightly interconnected, especially in the synthesis of amino acids and nucleotides. nih.gov
When cells are cultured with L-Arginine-¹³C₆,¹⁵N₄,d₇, the labeled carbon and nitrogen atoms are incorporated into various metabolic intermediates and end products. nih.govmedchemexpress.com By analyzing the mass isotopomer distributions (MIDs) of these metabolites, researchers can gain a comprehensive understanding of how arginine is catabolized and how its constituent atoms are reutilized in other metabolic pathways. nih.gov This approach provides a more complete picture of cellular metabolism than using singly labeled tracers. cdnsciencepub.comfrontiersin.org
Table 2: Applications of L-Arginine-¹³C₆,¹⁵N₄,d₇ in Tracing Metabolic Fluxes
| Metabolic Process | Information Gained | Key Findings |
| Arginine Catabolism | Tracing the breakdown of arginine and the fate of its carbon and nitrogen atoms. | Elucidation of the urea (B33335) cycle and pathways leading to the synthesis of proline, glutamate (B1630785), and polyamines. nih.govresearchgate.net |
| TCA Cycle Dynamics | Understanding the contribution of arginine-derived carbons to the tricarboxylic acid (TCA) cycle. | Revealed dysregulation of the TCA cycle upon arginine withdrawal in certain cell types. researchgate.net |
| Nucleotide Synthesis | Following the incorporation of labeled nitrogen atoms into the purine (B94841) and pyrimidine (B1678525) rings of nucleotides. | Provides insights into de novo and salvage pathways of nucleotide biosynthesis. nih.gov |
Isotope tracing with L-Arginine-¹³C₆,¹⁵N₄,d₇ has been instrumental in elucidating the intricacies of specific metabolic pathways. For example, in studies of arginine metabolism, this tracer has been used to follow the conversion of arginine to ornithine and urea by the enzyme arginase, and the subsequent metabolism of ornithine to proline and polyamines. researchgate.netresearchgate.net
One study used ¹³C-labeled arginine to trace its metabolic fate in the context of osteoclastogenesis, revealing that arginine withdrawal leads to a dysregulated TCA cycle. researchgate.net Another key application is in the study of the urea cycle, where the labeled nitrogen atoms from arginine can be tracked as they are incorporated into urea. nih.gov Furthermore, the use of such heavily labeled tracers can help to resolve ambiguities in pathway identification that may not be possible with singly labeled substrates. nih.gov The ability to trace both carbon and nitrogen simultaneously provides a more constrained model for metabolic flux analysis, leading to more accurate and reliable flux estimations. embopress.orgnih.gov
While mass spectrometry is a common analytical tool for MFA, NMR spectroscopy offers unique advantages, particularly in its ability to provide information on positional isotopomers. creative-proteomics.comacs.org This means that NMR can distinguish between molecules that have the same number of isotopic labels but at different atomic positions. This level of detail can be crucial for resolving fluxes through complex and interconnected pathways. creative-proteomics.com
Advanced NMR techniques, such as 2D ¹³C-¹³C correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) spectroscopy, can be used to analyze the labeling patterns in metabolites derived from L-Arginine-¹³C₆,¹⁵N₄,d₇. acs.org These methods provide rich datasets that can be used to quantify metabolic fluxes with high precision. For instance, the analysis of ¹³C-¹³C scalar couplings in glutamate derived from ¹³C-labeled arginine can provide a quantitative measure of TCA cycle flux. The development of sophisticated computational software allows for the integration of this detailed NMR data into metabolic models to generate comprehensive flux maps. nih.govresearchgate.net
Applications in Cellular and Molecular Biology Research
Studies of Protein Dynamics and Turnover
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that dictates the cellular proteome and is crucial for maintaining cellular homeostasis. usherbrooke.caresearchgate.net Labeled arginine isotopes are central to methods developed to study these dynamics on a global scale.
Dynamic SILAC, or pulse-SILAC, is a modification of the classic SILAC method used to measure the rate of protein synthesis. Instead of labeling cells to a steady state, cells are "pulsed" with media containing heavy amino acids like L-Arginine-13C6,15N4 for a defined period. usherbrooke.canih.gov By measuring the rate of incorporation of the heavy label into proteins over time, researchers can calculate the fractional synthesis rate for thousands of proteins simultaneously. nih.gov
Research on C2C12 muscle cells, for example, has demonstrated that supplementing with L-arginine can significantly increase the rate of protein synthesis. This effect is linked to the nitric oxide (NO) signaling pathway, which activates key regulators of protein synthesis such as mTOR and p70S6K. nih.gov The use of isotopic tracers allows for precise quantification of these changes.
Table 1: Effect of L-Arginine Supplementation on Protein Synthesis in C2C12 Cells Data adapted from findings on the stimulatory effects of L-arginine on protein synthesis signaling pathways. nih.gov
| Condition | Relative Protein Synthesis Rate (% of Control) | Phospho-mTOR (Thr 2446) Level (% of Control) | Phospho-p70S6K (Thr 389) Level (% of Control) |
|---|---|---|---|
| Control | 100% | 100% | 100% |
| L-Arginine (1 mM) | ~170% | ~170% | ~140% |
While SILAC directly measures synthesis, it provides insight into degradation by determining protein turnover rates—the net result of synthesis and degradation. usherbrooke.caresearchgate.net Understanding what marks a protein for degradation is key. In some biological systems, post-translational modifications involving arginine can signal for proteolysis. For instance, in Bacillus subtilis, the phosphorylation of arginine residues on proteins has been shown to mark them for degradation by the ClpC-ClpP protease. nih.gov This discovery highlights a degradation mechanism functionally analogous to the ubiquitin-proteasome system in eukaryotes. nih.gov Isotopic labeling with compounds like L-Arginine-13C6,15N4,d7 can be used in pulse-chase experiments to track the disappearance of labeled proteins, thereby allowing for the calculation of degradation rates and the investigation of such specific degradation pathways.
Cells are highly organized, with specific functions localized to subcellular compartments. To understand protein homeostasis fully, it is essential to measure protein turnover within these compartments. usherbrooke.canih.gov Recent advancements have combined pulse-SILAC using heavy arginine with spatial proteomics techniques. usherbrooke.canih.gov These methods involve cell fractionation or proximity-dependent labeling (like APEX2) to isolate proteins from specific locations (e.g., nucleus, cytoplasm, mitochondria) before mass spectrometry analysis. usherbrooke.canih.gov
This approach allows researchers to map the turnover dynamics of proteomes with subcellular precision. nih.gov Studies in human cells have revealed that protein turnover rates can differ significantly between compartments. For example, the turnover of proteins in the cytoplasm and nucleoplasm shows a high degree of correlation, while the correlation is lower when comparing the cytoplasm to the more specialized nucleolus. usherbrooke.ca
Table 2: Representative Protein Turnover Rates in Different Cellular Compartments of HeLa Cells Turnover is expressed as the time (in hours) required for 50% of the protein population to be replaced. Data derived from spatial proteomics studies. usherbrooke.ca
| Protein | Cytoplasm (50% Turnover, hours) | Nucleus (50% Turnover, hours) | Nucleolus (50% Turnover, hours) |
|---|---|---|---|
| PSMA1 (Proteasome subunit) | 26.6 | 29.2 | Not Detected |
| RPLP0 (Ribosomal protein) | 36.4 | 31.1 | 35.7 |
| HSP90AA1 (Heat shock protein) | 20.8 | 21.9 | 19.9 |
| NCL (Nucleolin) | Not Detected | 22.2 | 24.3 |
Exploration of Metabolic Pathways and Network Elucidation
Beyond proteomics, heavy-labeled arginine is invaluable for metabolic flux analysis, which seeks to quantify the rates of metabolic reactions within a biological system.
L-Arginine is a central hub in metabolism, linked to the urea (B33335) cycle, and the synthesis of nitric oxide, creatine, and other amino acids. nih.govnih.gov By supplying cells with L-Arginine fully labeled with both ¹³C and ¹⁵N, researchers can trace the fate of both the carbon backbone and the nitrogen atoms as the amino acid is metabolized. nih.govnih.gov
Using liquid chromatography-mass spectrometry (LC-MS), it is possible to track the appearance of the heavy isotopes in downstream metabolites like L-citrulline, ornithine, and proline. nih.gov This allows for the quantitative analysis of fluxes through the major metabolic reactions involving arginine. nih.gov This co-labeling strategy is particularly powerful as it can deconvolve the flow of carbon and nitrogen, which can proceed on different timescales, providing a more complete picture of metabolic networks. nih.gov
Tracing the atoms from labeled arginine into the broader metabolic network helps elucidate how this nutrient is utilized and repurposed by the cell. For example, ¹³C and ¹⁵N from arginine can be traced into the building blocks of biomass, such as other amino acids and nucleotides. nih.gov This provides a quantitative measure of how arginine contributes to anabolic processes under various physiological or pathological conditions.
This approach is critical for understanding the metabolic reprogramming that occurs in diseases like cancer or in response to metabolic stress. nih.gov Furthermore, as L-arginine metabolism is linked to systemic processes like glucose utilization and insulin (B600854) sensitivity, these tracer studies provide a molecular-level understanding of how nutrient availability and metabolism are integrated to support organismal health. nih.gov By quantifying carbon and nitrogen fluxes, researchers can build comprehensive models of cellular metabolism, revealing how nutrients are partitioned and utilized. nih.gov
Characterization of Enzymatic Reactions and Kinetic Parameters
The use of stable isotopes is a powerful method for tracking the metabolic fate of molecules in enzymatic reactions. nih.gov L-Arginine-13C6,15N4,d7 serves as a critical tracer for elucidating the kinetics of enzymes that metabolize arginine, most notably Nitric Oxide Synthases (NOS) and Arginases.
In the study of the L-arginine/Nitric Oxide (NO) pathway, accurately measuring the production of NO is challenging due to its short half-life. nih.gov Researchers, therefore, measure the conversion of L-arginine to L-citrulline, which occurs in a one-to-one stoichiometry with NO synthesis. nih.gov By introducing L-Arginine-13C6,15N4,d7 as a substrate, researchers can use liquid chromatography-mass spectrometry (LC-MS) to precisely track its conversion to heavily labeled L-citrulline. This allows for the direct measurement of NOS activity and the calculation of key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), even in complex biological mixtures where endogenous, unlabeled arginine is present. The distinct mass of the labeled product ensures that its signal is clearly separated from the unlabeled pool, providing accurate quantification of enzyme-mediated changes. nih.gov
This technique is fundamental for understanding how NOS activity is regulated under various physiological and pathological conditions, as only a fraction of the total arginine pool is typically used for NO synthesis. nih.gov
Research in Cell Culture Systems and Biological Models
Isotopic Labeling Strategies in Mammalian Cell Lines
L-Arginine-13C6,15N4,d7 is a key reagent in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful quantitative proteomics technique. fujifilm.comfishersci.atresearchgate.net The SILAC method involves growing one population of cells in a medium containing normal ("light") amino acids and another population in a medium where an essential amino acid is replaced with its "heavy" isotopic version, such as heavily labeled arginine. sigmaaldrich.com
After a period of growth, the heavy amino acid becomes fully incorporated into the entire proteome of the "heavy" cell population. fishersci.at The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), after which the cells are combined, and the proteins are extracted and digested (typically with trypsin). The resulting peptides are analyzed by mass spectrometry. sigmaaldrich.com
Because trypsin cleaves after arginine and lysine (B10760008) residues, using labeled arginine ensures that nearly all resulting peptides are labeled, allowing for comprehensive analysis. researchgate.net Peptides from the "heavy" and "light" populations will appear as pairs of peaks separated by a specific mass difference, corresponding to the mass of the incorporated isotopes. The ratio of the intensities of these peaks provides a highly accurate quantification of the relative abundance of each protein between the two experimental conditions. researchgate.net This approach minimizes experimental variability because the samples are combined early in the workflow. sigmaaldrich.comresearchgate.net
A known challenge in SILAC using labeled arginine is its potential metabolic conversion to labeled proline, which can complicate data analysis. researchgate.netresearchgate.net However, advanced analytical strategies can correct for this conversion, maintaining the accuracy of the quantitative data. researchgate.net
Use in Microbial Fermentation and Isotope Incorporation
Stable isotope-labeled amino acids, including arginine, can be produced efficiently through microbial fermentation. nih.gov One innovative approach utilizes the bacterium Ralstonia eutropha H16, which can grow autotrophically using ¹³CO₂ as its sole carbon source and ¹⁵NH₄Cl as its nitrogen source. nih.gov
In this system, recombinant strains of R. eutropha are engineered to produce cyanophycin, an arginine-rich polymer. nih.gov The bacteria are grown in fermentors fed with ¹³CO₂ and ¹⁵NH₄Cl, leading to the synthesis of fully ¹³C- and ¹⁵N-labeled cyanophycin. This polymer is then extracted and hydrolyzed to yield highly enriched [¹³C/¹⁵N]arginine and [¹³C/¹⁵N]aspartate. nih.gov This biotechnological production method is a cost-effective alternative to chemical synthesis for generating the large quantities of labeled amino acids required for proteomic and metabolomic research. nih.gov
Research has demonstrated that this fermentation process can achieve high yields and exceptional isotopic enrichment, as detailed in the table below. nih.gov
| Parameter | Finding | Source |
| Production Organism | Recombinant Ralstonia eutropha H16 | nih.gov |
| Isotope Sources | ¹³CO₂ and ¹⁵NH₄Cl | nih.gov |
| Intermediate Polymer | Cyanophycin | nih.gov |
| Yield per 10-Liter Fermentation | 2.5 to 5.0 grams of [¹³C/¹⁵N]arginine | nih.gov |
| Isotopic Enrichment | 98.8% to 99.4% | nih.gov |
This interactive table summarizes the findings from the autotrophic production of stable-isotope-labeled arginine.
Ex Vivo Tissue Metabolism Studies
Ex vivo models, such as cultured enteroids derived from intestinal crypts, provide a powerful platform for studying tissue-specific metabolism in a controlled environment. nih.gov These models bridge the gap between in vitro cell culture and complex in vivo systems. The use of stable isotope tracers like L-Arginine-13C6,15N4,d7 is crucial in these systems to delineate metabolic pathways.
For example, the endogenous synthesis of arginine is dependent on the production of citrulline, primarily in the gut by the enzyme ornithine transcarbamylase (OTC). nih.gov Studies using enteroids from both wild-type mice and mice with a genetic OTC deficiency have shown that these ex vivo cultures accurately replicate the in vivo metabolic function. nih.gov By supplying labeled precursors, researchers can trace the synthesis and flux of metabolites. While the specific compound L-Arginine-13C6,15N4,d7 is more commonly used to trace the catabolism of arginine, other labeled precursors are used to trace its synthesis. For instance, labeled ornithine could be used in an ex vivo enteroid system to quantify the rate of its conversion to citrulline, providing direct insight into OTC activity and the regulation of the arginine biosynthesis pathway. nih.gov This approach allows for detailed investigation of metabolic regulation in a system that is highly manipulable yet retains the physiological characteristics of the original tissue. nih.gov
Advanced Research Methodologies and Future Directions
Integration of Multi-Omics Data with Isotope Tracing
The use of heavily labeled tracers like L-Arginine-13C6,15N4,d7 is pivotal in the era of multi-omics, where data from genomics, proteomics, and metabolomics are integrated to provide a holistic view of biological systems.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of labeled amino acids. creative-biolabs.comisotope.comresearchgate.net By growing one cell population in a medium containing "light" (unlabeled) arginine and another in a medium with "heavy" L-Arginine-13C6,15N4,d7, researchers can mix the cell populations, isolate proteins, and analyze them by mass spectrometry. isotope.comsigmaaldrich.com The mass difference between the light and heavy peptides allows for the precise relative quantification of protein abundance between the two samples. creative-biolabs.comthermofisher.com
This methodology directly links changes in the proteome to the metabolic state of the cell. For instance, by tracing the incorporation of the labeled arginine into newly synthesized proteins, scientists can simultaneously monitor fluctuations in arginine's metabolic pathways. springernature.comnih.gov This dual analysis provides a powerful tool to understand how proteomic shifts influence metabolic networks and vice versa. The heavy labeling of L-Arginine-13C6,15N4,d7 is particularly advantageous in multiplexing experiments, where different isotopic forms of arginine and other amino acids can be used to compare multiple experimental conditions simultaneously. thermofisher.comfishersci.at
Isotope tracing with compounds like L-Arginine-13C6,15N4,d7 is a cornerstone of Metabolic Flux Analysis (MFA). nih.gov MFA is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov By introducing the labeled arginine into a biological system, researchers can track the distribution of the isotopes throughout various metabolic pathways. springernature.comnih.gov
The measured isotopic labeling patterns of downstream metabolites are then used as inputs for computational models. nih.gov These models, based on the stoichiometry of the metabolic network, can then calculate the fluxes through different reactions. This approach provides a dynamic view of cellular metabolism that is not attainable by simply measuring metabolite concentrations. nih.gov The use of heavily labeled tracers enhances the accuracy of these models by providing more distinct isotopic signatures to track. nih.gov
Development of Novel Isotope Tracer Applications
The continuous development of analytical techniques and creative experimental designs is expanding the utility of isotope tracers like L-Arginine-13C6,15N4,d7.
The high isotopic purity (>98-99%) of commercially available L-Arginine-13C6,15N4,d7 ensures minimal interference from unlabeled or partially labeled molecules, leading to more accurate and reliable quantification. sigmaaldrich.comisotope.com This precision is crucial for applications such as determining protein turnover rates and understanding the subtleties of amino acid metabolism in various physiological and pathological states. springernature.comnih.gov
Furthermore, the use of such heavily labeled standards is critical in clinical mass spectrometry for the accurate quantification of endogenous molecules. nih.gov For example, it can be used as an internal standard to precisely measure levels of arginine and its derivatives, which are important biomarkers in various diseases. nih.gov The distinct mass shift provided by L-Arginine-13C6,15N4,d7 allows it to be easily distinguished from the endogenous analyte, leading to highly accurate measurements. sigmaaldrich.comnih.gov
Applications of L-Arginine-13C6,15N4,d7 in Quantitative Analysis
| Application Area | Description | Key Advantage of Heavy Labeling |
|---|---|---|
| Quantitative Proteomics (SILAC) | Metabolic labeling of cells to quantify relative protein abundance between different experimental conditions. creative-biolabs.comisotope.com | Provides a distinct and significant mass shift for clear differentiation and accurate quantification of peptides. sigmaaldrich.comthermofisher.com |
| Metabolic Flux Analysis (MFA) | Tracing the flow of atoms through metabolic pathways to determine reaction rates. nih.gov | Enhances the accuracy of computational models by providing more unique isotopic signatures in downstream metabolites. nih.gov |
| Protein Turnover Studies | Measuring the rates of protein synthesis and degradation. | Allows for precise tracking of the incorporation and decay of the labeled amino acid in the proteome. |
| Clinical Mass Spectrometry | Used as an internal standard for the accurate quantification of endogenous arginine and related metabolites. nih.gov | The large mass difference ensures no overlap with the signal from the unlabeled analyte, improving accuracy. |
The integration of microfluidics, or "lab-on-a-chip" technology, with stable isotope tracing presents an exciting frontier. Microfluidic devices allow for the precise control of the cellular microenvironment and the manipulation of very small volumes of reagents. This is particularly advantageous for isotopic labeling studies, as it can reduce the amount of expensive labeled compound required.
By coupling microfluidic cell culture systems with the delivery of L-Arginine-13C6,15N4,d7, researchers can perform dynamic labeling experiments on small cell populations, even single cells. This approach enables the study of cellular heterogeneity in metabolic processes with high temporal and spatial resolution, opening up new avenues for understanding complex biological systems.
Challenges and Considerations in Isotope Tracer Research
Despite the power of isotope tracing, there are inherent challenges and considerations that researchers must address.
One significant issue when using labeled arginine in SILAC experiments is the metabolic conversion of arginine to other amino acids, most notably proline. researchgate.netnih.govnih.gov This conversion can lead to the unintended labeling of proline residues in proteins, which complicates data analysis and can lead to inaccuracies in protein quantification. researchgate.netnih.gov The ion signal from the heavy peptide can be split, reducing the accuracy of comparison with the light peptide. researchgate.net Researchers have developed various strategies to mitigate this "arginine conversion problem," such as adding unlabeled proline to the culture medium or using genetically engineered cell lines that lack the enzymes for arginine catabolism. nih.govresearchgate.net
Another consideration is the potential for kinetic isotope effects (KIEs), where the difference in mass between isotopes can lead to different reaction rates. nih.govnih.gov While generally considered minimal for ¹³C and ¹⁵N, the presence of multiple deuterium (B1214612) atoms in L-Arginine-13C6,15N4,d7 could potentially influence the rates of enzymatic reactions involving C-H bond cleavage. nih.gov Highly deuterated molecules have been shown to be processed at slower rates by some enzymes. nih.gov This effect needs to be evaluated on a case-by-case basis, as it could potentially alter metabolic fluxes. nih.gov
Minimizing Isotopic Scrambling and Back-Exchange
A significant challenge in using heavy-labeled arginine in metabolic studies is the in vivo conversion of the tracer into other amino acids, a phenomenon often referred to as isotopic scrambling. nih.gov A primary example is the metabolic conversion of arginine to proline. sigmaaldrich.comnih.gov This conversion can lead to the undesired incorporation of the heavy isotope label into the proline pool, which complicates the quantitative analysis of proline-containing peptides and can affect the accuracy of protein quantification. nih.govnih.govnih.gov In some organisms, such as the fission yeast Schizosaccharomyces pombe, this conversion can be extremely high, affecting not only proline but also glutamate (B1630785), glutamine, and lysine (B10760008) pools. nih.gov
Several strategies have been developed to mitigate this issue. One common approach is to modify the cell culture medium by adding an excess of unlabeled proline or ornithine. researchgate.net Another method involves carefully titrating and lowering the concentration of the labeled arginine in the medium, though this requires empirical optimization to avoid negatively impacting cell growth or leading to incomplete labeling. nih.govnih.gov In more advanced approaches, researchers have employed genetic engineering to solve the "arginine conversion problem" at its source. nih.gov By deleting the genes responsible for arginine catabolism, such as those for arginase (car1Δ) and ornithine transaminase (aru1Δ), the metabolic conversion can be effectively blocked. nih.gov
Another potential issue is the catabolism of the guanidinium (B1211019) group in L-Arginine-¹³C₆,¹⁵N₄, which can release ¹⁵N-labeled ammonia (B1221849). nih.gov This labeled ammonia can then be used as a general precursor for the biosynthesis of other amino acids, leading to widespread, unintended label incorporation. nih.gov Research in S. pombe has shown that this can be prevented by disrupting the activity of Ni²⁺-dependent urease, for example, by deleting the nickel transporter gene Nic1 and supplementing the medium with ammonium. nih.gov These methodological refinements are crucial for ensuring that the isotopic label remains specific to arginine and its intended metabolic pathways, thereby preserving the integrity of the quantitative data.
Data Interpretation and Analytical Software Development
The large and complex datasets generated from experiments using L-Arginine-13C6,15N4,d7 and other stable isotopes necessitate the use of specialized analytical software for accurate data interpretation. nih.gov The primary goal of these tools is to process raw mass spectrometry (MS) data to detect, identify, and quantify isotope-labeled metabolites and peptides. oup.comescholarship.org
Software suites have been developed to specifically handle data from stable isotope-assisted metabolomics. acs.orgrsc.org Tools like MetExtract II and CPExtract are designed to automatically detect metabolites that exhibit the characteristic isotopic patterns of labeling from precursors like ¹³C or ¹⁵N. acs.orgacs.org They utilize the chromatographic characteristics and high-resolution mass spectra to distinguish true biological metabolites from background signals, which can constitute over 90% of the signals in an LC/MS analysis. oup.com These programs can identify the monoisotopic mass, the number of incorporated labeled atoms (e.g., ¹³C), and the retention time for each detected compound. oup.com
For quantitative proteomics using SILAC, software must accurately calculate the abundance ratios between "light" (unlabeled) and "heavy" (labeled) peptide pairs. nih.gov This process can be complicated by factors such as incomplete labeling or the aforementioned arginine-to-proline conversion. nih.gov Computational approaches have been developed to correct for these inaccuracies. For instance, algorithms can be implemented to account for the signal split in proline-containing peptides, thereby correcting the calculated ratios to reflect the true protein abundance changes. nih.govresearchgate.net
Web-based platforms like MetaboAnalyst provide a comprehensive suite of tools for processing, analyzing, and interpreting metabolomics data. metabolomicscentre.cametaboanalyst.ca These platforms offer various functionalities, including:
Statistical analysis (e.g., t-tests, ANOVA, PCA) to identify significant changes. metaboanalyst.ca
Pathway analysis to place the identified metabolites in a biologically meaningful context. metabolomicscentre.ca
Biomarker analysis using Receiver Operating Characteristic (ROC) curves. metaboanalyst.ca
The continuous development of these analytical tools is essential for extracting reliable and comprehensive biological insights from stable isotope tracing experiments.
| Software/Tool | Primary Function | Key Features | Relevant Application with L-Arginine-13C6,15N4,d7 |
| MetExtract II | Untargeted detection of labeled metabolites in LC-HRMS data. acs.org | Exploits SIL-specific isotope patterns and elution profiles; supports various isotopes like ¹³C and ¹⁵N. acs.org | Identifying downstream metabolites of arginine in metabolic flux analysis. |
| CPExtract | Automated screening for metabolites derived from a specific labeled tracer. acs.org | Searches for user-definable isotopolog patterns from tracer substances. acs.org | Tracking the fate of the labeled arginine through specific metabolic pathways. |
| MetaboAnalyst | Comprehensive web-based metabolomics data analysis and interpretation. metabolomicscentre.ca | Statistical analysis, pathway analysis, biomarker identification, time-series analysis. metabolomicscentre.cametaboanalyst.ca | Analyzing quantitative changes in arginine-related metabolic networks under different conditions. |
| Proline-Correction Algorithms | Corrects quantitative proteomics data for arginine-to-proline conversion. nih.gov | Identifies proline-containing peptides and adjusts their calculated light-to-heavy ratios. nih.gov | Improving accuracy of protein quantification in SILAC experiments using labeled arginine. |
Broader Impact on Fundamental Biological Understanding
The application of heavily labeled arginine isotopes extends beyond methodological refinement, contributing significantly to a systems-level understanding of biology and providing deep mechanistic insights into cellular functions.
Advancing Systems Biology Approaches
L-Arginine-13C6,15N4,d7 is a key reagent in systems biology, particularly in the field of quantitative proteomics. The SILAC method, which often employs this labeled amino acid, allows for the precise comparison of the entire proteome across different cellular states. sigmaaldrich.comwikipedia.org By growing one cell population in a medium with normal "light" arginine and another with "heavy" L-Arginine-13C6,15N4,d7, researchers can combine the cell lysates and analyze them simultaneously with mass spectrometry. sigmaaldrich.com The mass difference (e.g., 10 Da for Arg-10) allows for the differentiation and relative quantification of thousands of proteins in a single experiment. sigmaaldrich.com
This global perspective on protein abundance is crucial for understanding complex biological systems. For example, SILAC has been powerfully applied to:
Study cell signaling networks: By comparing stimulated versus unstimulated cells, researchers can quantify global changes in protein phosphorylation and identify key components of signaling pathways. nih.govwikipedia.org
Analyze protein-protein interactions: It enables the quantitative analysis of protein complexes pulled down from different cellular states, revealing dynamic interaction changes. wikipedia.org
Monitor protein turnover: Pulsed SILAC experiments can be used to measure the synthesis and degradation rates of proteins on a proteome-wide scale. sigmaaldrich.com
Stable isotope tracing with compounds like L-Arginine-13C6,15N4,d7 also fuels metabolic flux analysis (MFA), a core technique in systems biology. pnas.org By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, MFA can quantify the rates of reactions throughout the metabolic network. escholarship.org This provides a functional readout of the metabolic state of a cell, which is often not apparent from static metabolite concentrations alone. escholarship.org Such studies help to build comprehensive models of cellular metabolism, identifying bottlenecks, rerouting of pathways in disease, and sources of metabolic by-products. pnas.org
Contributing to Mechanistic Insights in Cellular Regulation
Beyond a global view, L-Arginine-13C6,15N4,d7 provides a window into the specific mechanisms of cellular regulation. The ability to trace the fate of arginine, an amino acid involved in numerous critical pathways, allows for detailed investigation of these processes.
One of the most prominent examples is the study of nitric oxide (NO) synthesis. nih.gov NO is a vital signaling molecule produced from L-arginine by nitric oxide synthases (NOS). nih.gov Due to the short half-life of NO, its direct measurement in vivo is difficult. nih.gov However, by using isotopically labeled arginine, researchers can accurately track the conversion of arginine to L-citrulline (a co-product of NO synthesis) and measure the isotopic enrichment. nih.gov This provides a reliable and elegant way to quantify NOS activity and understand how NO production is regulated in health and disease. nih.gov
Furthermore, the use of labeled arginine in SILAC has been instrumental in dissecting the mechanisms of cell cycle control. nih.gov By using different isotopic forms of arginine to label cells at distinct phases of the cell cycle (e.g., G1, S, M, G2), researchers can perform quantitative comparisons of the proteomes at each stage. nih.gov This has led to the identification of novel proteins that are up- or down-regulated during specific phases, providing mechanistic insights into the regulation of cell division and septation. nih.gov These targeted applications demonstrate the power of L-Arginine-13C6,15N4,d7 to move from correlation to causation, elucidating the molecular machinery that governs fundamental cellular activities.
Conclusion
Summary of L-Arginine-13C6,15N4,d7 (hydrochloride)'s Impact on Academic Research
L-Arginine-13C6,15N4,d7 (hydrochloride) has profoundly impacted academic research by providing a highly specific and accurate tool for quantitative analysis. Its role as an internal standard in mass spectrometry has enhanced the reliability of measurements of L-arginine and its derivatives. In the realm of metabolic research, its use in techniques like SILAC and metabolic flux analysis has enabled scientists to dissect complex biological processes with remarkable detail, from protein expression changes to the intricate workings of metabolic pathways. This has been instrumental in advancing our understanding of cellular function in both health and disease.
Prospects for Continued Innovation in Isotope Labeling Technologies
The field of isotope labeling is continuously evolving, with promising prospects for future innovations. Advances are expected in the development of new and more complex isotopically labeled compounds, allowing for more sophisticated experimental designs. The integration of artificial intelligence and advanced data analysis tools will further enhance the ability to interpret the large and complex datasets generated from isotope tracing experiments. As the demand for more precise and comprehensive biological measurements grows, the development and application of novel isotope labeling technologies, including advanced forms of labeled amino acids like L-Arginine-13C6,15N4,d7 (hydrochloride), will undoubtedly continue to be a driving force in scientific discovery.
Q & A
Q. What strategies resolve contradictions in isotopic enrichment data between suppliers?
- Case Study : A supplier reports 99 atom% ¹³C for L-Arginine-¹³C₆ (hydrochloride) , while another specifies ≥98% ¹³C and ¹⁵N .
- Resolution : Cross-validate using: (i) NMR to quantify ¹³C/¹⁵N signals relative to internal standards. (ii) Isotope Ratio Mass Spectrometry (IRMS) for precise isotopic abundance measurement.
Q. How does deuterium labeling (d₇) in this compound impact hydrogen-deuterium exchange (HDX) studies of protein dynamics?
- Deuterium at exchangeable sites (e.g., amine groups) reduces background noise in HDX-MS by minimizing natural hydrogen exchange. This improves resolution in mapping protein conformational changes .
- Optimization : Use quenching buffers at low pH and 0°C to stabilize deuterium labeling during proteolysis .
Q. What role does labeled arginine play in stabilizing lyophilized proteins, and how is this quantified?
- In formulations with pullulan, L-Arginine-¹³C₆,¹⁵N₄ (hydrochloride) stabilizes lactate dehydrogenase (LDH) and β-galactosidase by reducing aggregation during freeze-drying.
- Quantification : Use solid-state NMR (ssNMR) to monitor arginine’s interaction with protein surfaces at specific A/P (arginine/pullulan) ratios (e.g., 2/8 w/w) .
Methodological Challenges and Solutions
Q. How to address signal overlap in MS due to multiple isotopic labels (¹³C, ¹⁵N, d₇)?
Q. What controls are essential when using this compound in SILAC-based proteomics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
